Nitrato de europio(III) pentahidratado

Descripción general

Descripción

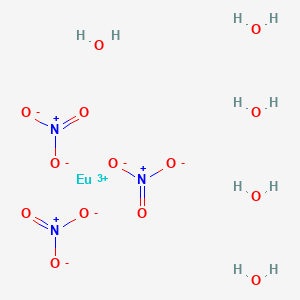

Europium(III) nitrate pentahydrate is an inorganic compound with the chemical formula Eu(NO₃)₃·5H₂O. It is a white crystalline solid known for its luminescent properties. This compound is highly soluble in water and is commonly used in various scientific and industrial applications due to its unique characteristics .

Aplicaciones Científicas De Investigación

Europium(III) nitrate pentahydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various europium-based compounds and materials.

Biology: Utilized in bioimaging due to its luminescent properties.

Medicine: Investigated for potential use in medical imaging and diagnostics.

Industry: Employed in the production of nanomaterials, perovskite solar cells, and display technologies.

Mecanismo De Acción

Target of Action

Europium(III) nitrate pentahydrate primarily targets the absorption and emission of light in various applications . It is often used in the development of luminescent materials, where it plays a crucial role in the absorption of energy and subsequent emission of light at a longer wavelength .

Mode of Action

The mode of action of Europium(III) nitrate pentahydrate involves the absorption of energy, followed by the emission of light at a longer wavelength . This process allows for the detection and visualization of specific molecules or cellular structures. In addition, Europium(III) nitrate pentahydrate can react with anions and other Lewis bases to form complexes .

Biochemical Pathways

Instead, it is used in the development of metal-organic frameworks for luminescent sensing . These frameworks can be employed for detecting substances like acetone, Cr3+, and Pb2+ in real samples .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if introduced into a biological system .

Result of Action

The primary result of the action of Europium(III) nitrate pentahydrate is the emission of light at a longer wavelength following the absorption of energy . This property makes it useful in a variety of applications, including the creation of luminescent materials and the visualization of specific molecules or cellular structures .

Action Environment

The action of Europium(III) nitrate pentahydrate can be influenced by environmental factors. For instance, it should be kept away from heat and combustible materials . Additionally, it should be handled in a well-ventilated area to avoid the inhalation of dust, fume, gas, mist, vapors, or spray .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Europium(III) nitrate pentahydrate is typically synthesized by dissolving europium(III) oxide (Eu₂O₃) in nitric acid. The reaction proceeds as follows: [ \text{Eu}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Eu(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then crystallized to obtain europium(III) nitrate pentahydrate .

Industrial Production Methods: In industrial settings, the production of europium(III) nitrate pentahydrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced as part of the manufacturing process for various europium-based materials .

Análisis De Reacciones Químicas

Types of Reactions: Europium(III) nitrate pentahydrate undergoes several types of chemical reactions, including:

Complexation: It reacts with anions and other Lewis bases to form complexes.

Hydrolysis: In aqueous solutions, europium(III) nitrate can hydrolyze, especially under acidic conditions.

Common Reagents and Conditions:

Nitric Acid: Used in the synthesis of europium(III) nitrate from europium(III) oxide.

Lewis Bases: Such as 1,3,5-trimesic acid, which can form complexes with europium(III) nitrate.

Major Products Formed:

Europium Metal-Organic Frameworks: Formed through complexation reactions.

Hydrolyzed Products: Formed during hydrolysis in aqueous solutions.

Comparación Con Compuestos Similares

Europium(III) chloride (EuCl₃): Another europium compound with similar luminescent properties but different solubility and reactivity.

Europium(III) acetate (Eu(CH₃COO)₃): Known for its use in organic synthesis and coordination chemistry.

Uniqueness of Europium(III) Nitrate Pentahydrate:

Actividad Biológica

Europium(III) nitrate pentahydrate (Eu(NO₃)₃·5H₂O) is an inorganic compound notable for its luminescent properties and potential applications in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications in bioimaging, and research findings.

Overview of Europium(III) Nitrate Pentahydrate

Chemical Properties:

- Formula: Eu(NO₃)₃·5H₂O

- Appearance: White crystalline solid

- Solubility: Highly soluble in water

- Melting Point: 85°C

This compound is primarily used as a precursor in the synthesis of various europium-based materials and is recognized for its luminescent capabilities, making it suitable for applications in bioimaging and diagnostics .

Target of Action:

Europium(III) nitrate pentahydrate primarily targets the absorption and emission of light, which is crucial for its application in bioimaging.

Mode of Action:

The mechanism involves the absorption of energy followed by the emission of light at longer wavelengths. This property is utilized in various imaging techniques to visualize biological processes .

Biochemical Pathways:

While specific biochemical pathways involving this compound are not extensively documented, its role in developing metal-organic frameworks (MOFs) for luminescent sensing indicates significant potential in biosensing applications .

Applications in Bioimaging

Europium(III) nitrate pentahydrate has garnered attention for its use in bioimaging due to its luminescent properties. Research indicates that europium-based compounds can serve as effective contrast agents in imaging modalities such as MRI and fluorescence microscopy.

Case Studies

-

GdS:Eu(3+) Nanoparticles for Imaging:

A study demonstrated the use of europium-doped gadolinium sulfide nanoparticles (GdS:Eu(3+)) as dual-mode imaging agents. These nanoparticles exhibited strong photoluminescence and paramagnetic properties, enabling their application in both cell imaging and T1-weighted MRI . -

Sorption Studies:

Research focused on enhancing the sorption of europium ions from aqueous solutions using interpolymer systems. The findings indicated that these systems could significantly improve the uptake of europium ions, suggesting potential applications in environmental monitoring and bioremediation .

Safety and Hazards

While europium(III) nitrate pentahydrate is generally considered safe when handled properly, it is classified as an oxidizer and may intensify fires. Appropriate safety measures should be taken during handling to mitigate risks associated with exposure .

Future Directions

Research continues to explore the potential of europium(III) nitrate pentahydrate in various fields:

- Medical Imaging: Further studies are needed to evaluate its efficacy as a contrast agent in clinical settings.

- Nanomaterials Development: Ongoing investigations into synthesizing europium-based nanomaterials may lead to novel applications in drug delivery and targeted therapy.

Comparative Analysis

| Compound | Luminescence | Solubility | Applications |

|---|---|---|---|

| Europium(III) Nitrate | Strong | High | Bioimaging, diagnostics |

| Europium(III) Chloride | Moderate | Moderate | Coordination chemistry |

| Europium(III) Acetate | Strong | Low | Organic synthesis |

The uniqueness of europium(III) nitrate pentahydrate lies in its strong luminescence and high solubility, distinguishing it from other europium compounds and facilitating its use in aqueous environments .

Propiedades

IUPAC Name |

europium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGDGFQCQRFYCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583443 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63026-01-7 | |

| Record name | Europium(3+) nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Europium trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.